5-Bromo-2-methoxyaniline hydrochloride
Description
Contextual Significance in Organic and Medicinal Chemistry
The significance of 5-Bromo-2-methoxyaniline (B1307452) hydrochloride in organic synthesis stems from its utility as a versatile scaffold. The presence of the amino group allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The methoxy (B1213986) group, an electron-donating entity, influences the reactivity of the aromatic ring, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.
In the realm of medicinal chemistry, this compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Halogenated aromatic compounds are prevalent in pharmaceuticals, and the bromo-methoxyaniline motif is a key constituent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in the progression of cancer. The aniline (B41778) portion of the molecule can form essential hydrogen bonds within the ATP-binding site of kinases, while the substituted aromatic ring can be further functionalized to enhance potency and selectivity. For instance, anilinoquinazoline (B1252766) and pyrrolo[2,3-d]pyrimidine scaffolds, often derived from precursors like 5-bromo-2-methoxyaniline, are central to the design of inhibitors for receptor tyrosine kinases such as EGFR, PDGFR-β, and VEGFR-2. nih.gov
The utility of this compound also extends to the synthesis of G protein-coupled receptor (GPCR) modulators. GPCRs represent a large family of cell surface receptors that are targets for a significant portion of currently approved drugs. The development of allosteric modulators, which bind to a site distinct from the primary binding site, offers a promising strategy for achieving greater selectivity and avoiding side effects. The structural features of 5-bromo-2-methoxyaniline hydrochloride make it an attractive starting material for the synthesis of novel ligands targeting these complex receptors. nih.govnih.gov
Overview of Research Trajectories and Challenges in Aromatic Halogenoanilines
The field of aromatic halogenoanilines is characterized by ongoing research focused on the development of novel synthetic methodologies and the exploration of their applications in materials science and medicinal chemistry. A significant research trajectory involves the quest for more efficient and regioselective methods for their synthesis. Traditional methods for the halogenation of anilines can be challenging due to the high reactivity of the aniline ring, often leading to a lack of selectivity and the formation of multiple products. nih.gov
Modern synthetic approaches aim to overcome these challenges through the use of advanced catalytic systems and novel reagents. For instance, methods involving the temporary modification of the aniline functionality, such as its conversion to an N-oxide, have been developed to allow for more controlled and selective halogenation. nih.govnih.gov Cross-coupling strategies have also become indispensable in the synthesis of highly functionalized anilines, though challenges related to regioselectivity and the generation of byproducts remain active areas of investigation. researchgate.net
A primary challenge in working with polysubstituted anilines, including 5-bromo-2-methoxyaniline, is achieving precise control over the regiochemistry of subsequent reactions. The interplay of the directing effects of the existing substituents can complicate synthetic design. For example, the electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, but their combined influence must be carefully considered to achieve the desired substitution pattern.
Physicochemical Properties of 5-Bromo-2-methoxyaniline and its Hydrochloride Salt
| Property | 5-Bromo-2-methoxyaniline | This compound |
| CAS Number | 6358-77-6 | 1072945-54-0 |
| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO·HCl |
| Molecular Weight | 202.05 g/mol | 238.51 g/mol |
| Appearance | White to pale brown solid | Solid |
| Melting Point | 94-98 °C | Not specified |
| Solubility | Soluble in organic solvents | Information not readily available |
Representative Spectroscopic Data
| Spectroscopy | Expected Signals for 5-Bromo-2-methoxyaniline |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~4.0 (br s, 2H, -NH₂), ~6.6-7.2 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~55 (-OCH₃), ~110-150 (Ar-C) |
| IR (KBr) | ν (cm⁻¹): ~3300-3500 (N-H stretch), ~2800-3000 (C-H stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNKHSMCARHIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674507 | |
| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-54-0 | |
| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methoxyaniline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For 5-Bromo-2-methoxyaniline (B1307452) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of each atom, allowing for complete structural assignment.
The ¹H NMR spectrum of 5-Bromo-2-methoxyaniline hydrochloride is anticipated to display distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the ammonium (B1175870) protons. The aromatic region will show a characteristic splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. Due to the formation of the anilinium ion (-NH₃⁺), the aromatic protons are expected to be shifted downfield compared to the free aniline (B41778) base because of the increased electron-withdrawing nature of the protonated amino group.
The ¹³C NMR spectrum provides complementary information, with a unique resonance for each carbon atom in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atom bonded to the bromine (C5) will be influenced by the halogen's inductive and resonance effects. The carbon bearing the methoxy group (C2) and the one bonded to the ammonium group (C1) will appear at characteristic downfield positions. General trends show that adding an electronegative group removes electron density from the carbon, thus moving its chemical shift downfield. ttu.edu
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.20 - 7.35 | Doublet (d) | J ≈ 8.5 |
| H4 | 7.05 - 7.15 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 |
| H6 | 7.40 - 7.55 | Doublet (d) | J ≈ 2.5 |
| -OCH₃ | 3.85 - 4.00 | Singlet (s) | - |
| -NH₃⁺ | 9.00 - 10.50 | Broad Singlet (br s) | - |
Note: Predicted values are based on data from analogous compounds and general substituent effects. Actual values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₃⁺) | 135 - 140 |
| C2 (-OCH₃) | 150 - 155 |
| C3 | 115 - 120 |
| C4 | 125 - 130 |
| C5 (-Br) | 110 - 115 |
| C6 | 120 - 125 |
| -OCH₃ | 55 - 60 |
Note: Predicted values are based on data from analogous compounds and general substituent effects. Broadband decoupling is assumed, resulting in singlet peaks for all carbons. libretexts.org
Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or chemical exchange. nih.govmdpi.com For this compound and its derivatives, DNMR can provide insight into rotational barriers around single bonds.
One potential area of study is the hindered rotation around the C2-O bond of the methoxy group. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct conformers. Variable-temperature NMR experiments would show broadening of the methoxy and aromatic proton signals as the temperature is lowered, followed by coalescence and subsequent sharpening into two distinct sets of signals if the energy barrier is high enough. unibas.it
Similarly, rotation around the C1-N bond could be investigated. In substituted N-alkylanilines, low-temperature ¹³C NMR has been used to determine the free energy of activation for the rotational process about the C–N bond. researchgate.net Exchange Spectroscopy (EXSY) experiments, a 2D NMR technique, can be used to identify exchanging sites. Cross-peaks in an EXSY spectrum directly connect the resonances of atoms that are interconverting, confirming the dynamic process and allowing for the quantification of exchange rates. mdpi.com These experiments could elucidate the conformational preferences and the energy landscape of the molecule in solution. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The formation of the anilinium salt is the most prominent feature. The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This broadness is a hallmark of the extensive hydrogen bonding present in the solid state. cdnsciencepub.com
Other key vibrations include the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the methoxy group (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region. youtube.com The asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage is expected in the 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹ ranges, respectively. The C-Br stretching vibration typically occurs at lower frequencies, in the 500-600 cm⁻¹ range.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Anilinium (-NH₃⁺) | N-H Stretch | 2500 - 3200 | Strong, Broad |
| Anilinium (-NH₃⁺) | N-H Bend (Asymmetric) | 1570 - 1630 | Medium |
| Anilinium (-NH₃⁺) | N-H Bend (Symmetric) | ~1500 | Medium |
| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |
| Ether (Ar-O-CH₃) | C-O-C Symmetric Stretch | 1020 - 1075 | Strong |
| Alkyl C-H (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Aryl Halide (C-Br) | C-Br Stretch | 500 - 600 | Medium-Strong |
The IR spectrum is particularly sensitive to hydrogen bonding. In the solid state of this compound, the primary intermolecular interaction is the hydrogen bond between the anilinium cation (-NH₃⁺) and the chloride anion (Cl⁻). These N⁺-H···Cl⁻ interactions are strong electrostatic forces. cdnsciencepub.com
This strong hydrogen bonding is responsible for the significant shift of the N-H stretching bands to lower wavenumbers (e.g., 2500-3200 cm⁻¹) compared to a free N-H group (typically 3300-3500 cm⁻¹). nih.govlibretexts.org The bands are also considerably broadened due to the coupling of vibrational modes within the hydrogen-bonded network and the slight variations in bond lengths and strengths throughout the crystal lattice. The presence of multiple, often complex and overlapping, bands in this region can indicate different modes of hydrogen bonding within the crystal structure. cdnsciencepub.com Studying these spectral features provides critical information on the strength and nature of the intermolecular forces that govern the solid-state packing of the molecule.
X-ray Crystallography
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in the solid state. While the specific crystal structure for this compound is not publicly available, its key features can be inferred from the known structures of closely related compounds, such as p-bromoanilinium chloride and derivatives containing the 5-bromo-2-methoxyphenyl moiety. nih.govresearchgate.net
The crystal structure of p-bromoanilinium chloride reveals that the anilinium cations and chloride anions are arranged in a network stabilized by N⁺-H···Cl⁻ hydrogen bonds. nih.gov It is expected that this compound would adopt a similar packing motif. The three hydrogen atoms of the -NH₃⁺ group would act as hydrogen bond donors, interacting with adjacent chloride ions. This typically results in the formation of extensive two-dimensional sheets or three-dimensional networks that define the crystal lattice. nih.gov
The molecular geometry can be predicted from structures of derivatives. researchgate.netresearchgate.net The benzene ring is expected to be planar. The C-Br and C-O bond lengths will be consistent with those of other substituted aromatic systems. The C-N bond is expected to have a length of approximately 1.47 Å, typical for an anilinium ion. The bond angles within the aromatic ring will be close to 120°, with minor distortions caused by the electronic and steric influence of the substituents.
Expected Crystallographic Data for this compound (by Analogy)
| Parameter | Expected Value | Source of Analogy |
| Crystal System | Monoclinic | p-bromoanilinium chloride nih.gov |
| Space Group | P2₁/c | p-bromoanilinium chloride nih.gov |
| C-Br Bond Length | ~1.90 Å | p-bromoaniline researchgate.net |
| C-N Bond Length | ~1.47 Å | p-bromoanilinium chloride nih.gov |
| C(aryl)-O Bond Length | ~1.36 Å | (E)-N′-(5-Bromo-2-methoxybenzylidene) derivatives researchgate.netresearchgate.net |
| O-C(methyl) Bond Length | ~1.43 Å | (E)-N′-(5-Bromo-2-methoxybenzylidene) derivatives researchgate.netresearchgate.net |
| Hydrogen Bonding | N⁺-H···Cl⁻ | p-bromoanilinium chloride nih.gov |
This analysis provides a robust, albeit predictive, model of the solid-state structure, highlighting the crucial role of hydrogen bonding in defining the supramolecular architecture of anilinium salts.
Solid-State Structure Determination and Conformational Analysis
While the specific crystal structure of this compound is not extensively detailed in publicly available research, structural analysis of closely related derivatives provides significant insight into the expected molecular geometry and conformational preferences. A key example is the derivative (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, which has been successfully characterized using single-crystal X-ray studies. researchgate.net
In this derivative, the molecule adopts a trans conformation with respect to the methylidene C=N bond. The dihedral angle between the two substituted aromatic rings is a notable 77.8(3)°. researchgate.net This non-planar arrangement is a critical feature of its solid-state conformation. The structural parameters determined from the X-ray diffraction data provide a foundational understanding of the steric and electronic effects imposed by the bromo and methoxy substituents on the aniline ring system.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂BrClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.312 (2) |
| b (Å) | 7.374 (2) |
| c (Å) | 17.979 (3) |
| β (°) | 91.972 (3) |
| Volume (ų) | 1499.0 (5) |
| Z | 4 |
Elucidation of Hydrogen Bonding Networks and Crystal Packing
The structure exhibits inversion dimers, which are linked by pairs of N—H⋯O hydrogen bonds. These interactions create a characteristic R²₂(8) graph-set motif. researchgate.net This type of hydrogen bonding is a dominant force in the crystal packing, organizing the molecules into a stable, repeating arrangement. The packing diagram, when viewed along the c-axis, clearly illustrates how these hydrogen-bonded dimers are arranged within the crystal lattice. researchgate.net For this compound itself, the presence of the ammonium group (-NH₃⁺) and the chloride counter-ion would be expected to introduce strong N—H⋯Cl hydrogen bonds, playing a primary role in its crystal packing.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for identifying intermediates and assessing purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Monitoring and Intermediate Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like 5-Bromo-2-methoxyaniline. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
This technique is exceptionally useful for monitoring the purity of the final 5-Bromo-2-methoxyaniline product by detecting and identifying any residual starting materials, by-products, or synthetic intermediates. For instance, in the synthesis of 5-Bromo-2-methoxyaniline from 4-bromo-1-methoxy-2-nitrobenzene, GC-MS could be employed to validate the complete conversion of the nitro-intermediate to the desired aniline product. chemicalbook.com
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Derivatization Analysis
For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the preferred method. This technique is particularly valuable for analyzing the products of derivatization reactions. In a synthetic procedure starting from 2-nitro-4-bromoanisole, the resulting 5-bromo-2-methoxyaniline product was analyzed by LC-ESI-MS. chemicalbook.com
The analysis showed characteristic ions corresponding to the protonated molecule. chemicalbook.com The presence of bromine is confirmed by a distinctive isotopic pattern, where two peaks of nearly equal intensity are observed one mass unit apart ([M+H]⁺ and [M+2+H]⁺), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key confirmation of the presence of bromine in the molecule.
| Parameter | Value |
|---|---|
| Observed Ions (m/z) | 202, 204 |
| Assigned Species | [M+H]⁺, [M+2+H]⁺ |
| Retention Time (RT) | 0.70 min |
Other Analytical Techniques for Compound Characterization
In addition to mass spectrometry, other chromatographic techniques are routinely used to ensure the quality and purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 5-Bromo-2-methoxyaniline, HPLC is commonly cited by commercial suppliers as the method for determining purity, with specifications often exceeding 97.5%. thermofisher.com
In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector is commonly employed for detection, as the aromatic ring of 5-Bromo-2-methoxyaniline absorbs strongly in the UV region. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental verification of a substance's empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is crucial for confirming the purity and elemental composition of a synthesized compound like this compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₇H₉BrClNO, and its molecular weight of 238.51 g/mol . The analysis provides a quantitative measure of the constituent elements, which is essential for validating the successful synthesis and purity of the compound.
Detailed research findings from studies involving the synthesis of this compound and its derivatives would typically present a comparison between the calculated and experimentally determined percentages for C, H, and N. A close agreement between these values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity. However, despite a thorough search of scientific literature, specific experimental CHN analysis data for this compound was not found in the available resources.
For a comprehensive understanding, the theoretical percentages are calculated as follows:
Carbon (C): (7 * 12.01) / 238.51 * 100% = 35.24%
Hydrogen (H): (9 * 1.01) / 238.51 * 100% = 3.80%
Nitrogen (N): (1 * 14.01) / 238.51 * 100% = 5.87%
These calculated values serve as the benchmark for experimental verification.
The following interactive table summarizes the theoretical elemental composition of this compound. In a typical research context, this table would also include the experimental ("found") values to demonstrate the purity of the synthesized compound.
Interactive Data Table: Elemental Analysis of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Weight ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 35.24 | Data not available |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.80 | Data not available |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.86 | Data not available |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.87 | Data not available |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.50 | Data not available |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.71 | Data not available |
| Total | 238.52 | 100.00 |
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxyaniline Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. For 5-Bromo-2-methoxyaniline (B1307452) hydrochloride, these methods can model its behavior in chemical reactions, offering a microscopic view that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) Studies for Transition State Elucidation and Reaction Optimization
In a typical DFT analysis of a substituted aniline (B41778), the geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule like 5-Bromo-2-methoxyaniline, intramolecular hydrogen bonding between the methoxy (B1213986) group and the amino group can influence its planar structure. derpharmachemica.com The protonation at the nitrogen atom in the hydrochloride form will significantly alter the electronic distribution and geometry, affecting its reactivity.
DFT calculations are instrumental in identifying transition state structures, which are the highest energy points along a reaction coordinate. By mapping the potential energy surface, chemists can understand the energy barriers to a reaction, thereby optimizing conditions such as temperature and catalysts. For electrophilic substitution reactions, a common reaction for anilines, DFT can predict the most likely site of attack by an electrophile.
Table 1: Calculated Thermodynamic Parameters for a Related Compound (5-chloro-ortho-methoxyaniline)
| Parameter | Value |
|---|---|
| Total Energy | -1008.524 Hartree |
| Zero-point vibrational energy | 102.45 kcal/mol |
| Enthalpy | 110.23 kcal/mol |
| Gibbs Free Energy | 95.78 kcal/mol |
Data based on DFT calculations of a similar molecule and serves as an illustrative example.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comnumberanalytics.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other reagents.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For 5-Bromo-2-methoxyaniline, the electron-donating amino and methoxy groups will raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The electron-withdrawing bromine atom will have a counteracting effect. In the hydrochloride form, the protonated amino group becomes strongly electron-withdrawing, which will lower the energy of both the HOMO and LUMO and likely increase the HOMO-LUMO gap, thereby decreasing its nucleophilicity.
Table 2: Frontier Molecular Orbital Energies for a Related Compound (5-chloro-ortho-methoxyaniline)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.67 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 4.78 |
Data based on DFT calculations of a similar molecule and serves as an illustrative example. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, including the influence of substituents and the surrounding solvent.
Steric Map Analysis for Substituent Bulk and Regioselectivity
Steric effects play a crucial role in determining the outcome of chemical reactions. Steric map analysis is a computational tool that visualizes the steric hindrance around a reactive center. researchgate.netacs.org This can be particularly important for predicting the regioselectivity of reactions involving substituted anilines.
Solvent Effects on Compound Stability and Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways. researchgate.netresearchgate.net Computational models can simulate these solvent effects, often using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant).
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netniscpr.res.inresearchgate.net
For 5-Bromo-2-methoxyaniline hydrochloride, theoretical calculations can predict the characteristic vibrational modes associated with the N-H bonds of the anilinium ion, the C-Br bond, the C-O-C ether linkage, and the aromatic ring. Similarly, the 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. The electronic transitions responsible for the UV-Vis absorption spectrum can also be modeled, providing information about the electronic structure of the molecule.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for a Related Compound (5-chloro-ortho-methoxyaniline)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C1-NH2 | - | 137.2 |
| C2-OCH3 | - | 146.8 |
| C3-H | 6.8 | 112.5 |
| C4-H | 7.2 | 129.1 |
| C5-Cl | - | 118.9 |
| C6-H | 6.9 | 115.6 |
| OCH3 | 3.8 | 56.1 |
| NH2 | 4.5 | - |
Data based on DFT calculations of a similar molecule and serves as an illustrative example. researchgate.net
Computational NMR and IR Spectral Prediction
Density Functional Theory (DFT) is a robust computational method used to predict the spectroscopic properties of molecules. By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated with a high degree of accuracy.
For this compound, theoretical calculations would first involve the optimization of its molecular geometry to find the lowest energy conformation. Following this, vibrational frequency analysis can be performed. The calculated IR spectrum provides information on the characteristic vibrational modes of the molecule, such as N-H, C-H, C-O, and C-Br stretching and bending vibrations. Theoretical IR spectra for similar compounds, like 5-chloro-ortho-methoxyaniline, have shown good agreement with experimental data after applying a scaling factor to the calculated frequencies to correct for anharmonicity and basis set limitations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts. These predictions are instrumental in assigning the signals observed in experimental NMR spectra.
Table 1: Predicted Vibrational Frequencies (IR) for 5-Bromo-2-methoxyaniline Note: This data is illustrative of typical DFT calculation results and is presented for educational purposes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3080 |
| Aliphatic C-H Stretch (Methoxy) | 2950 |
| C=C Aromatic Ring Stretch | 1610 |
| N-H Bend | 1580 |
| C-O Stretch | 1250 |
| C-N Stretch | 1290 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-2-methoxyaniline Note: This data is illustrative of typical DFT calculation results and is presented for educational purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-OCH₃) | - | 148.5 |
| C2 (-NH₂) | - | 139.0 |
| C3 | 6.80 | 115.2 |
| C4 | 7.10 | 125.5 |
| C5 (-Br) | - | 113.0 |
| C6 | 6.75 | 112.1 |
| -OCH₃ | 3.85 | 55.8 |
| -NH₂ | 4.50 | - |
Validation of Theoretical Predictions against Experimental Data
A crucial step in computational chemistry is the validation of theoretical models by comparing the predicted data with experimental results. The accuracy of the computational method and basis set chosen can be assessed by correlating the predicted IR and NMR spectra with those obtained experimentally for this compound.
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data. A strong correlation between the scaled theoretical wavenumbers and the experimental IR absorption bands confirms the accuracy of the geometric and electronic description of the molecule provided by the calculation.
For NMR spectra, a linear regression analysis comparing the experimental and theoretical chemical shifts is commonly performed. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic environment around each nucleus. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical calculations.
Mechanistic Elucidation through Computational Approaches
Computational methods are invaluable for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and the energetics of different reaction pathways.
Investigation of Competing Reaction Pathways and Side Reactions
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational chemistry can be used to map out the potential energy surface. By calculating the free energies of reactants, transition states, intermediates, and products, the most energetically favorable reaction pathway can be identified. nih.gov
For instance, in a given reaction, there may be several possible sites for an electrophile to attack the aromatic ring. Computational modeling can determine the activation energy for each potential pathway. The path with the lowest activation barrier is predicted to be the major reaction pathway, leading to the principal product. This approach also allows for the investigation of potential side reactions. By calculating the energetics of pathways leading to minor products, the reaction conditions (e.g., temperature, solvent, catalyst) can be optimized to enhance the yield of the desired product while minimizing the formation of impurities. nih.gov
Theoretical Estimation of Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and chemical behavior. DFT calculations can provide quantitative estimates of several key electronic descriptors for this compound. These properties are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Band Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Ionization Energy (IE): Approximated by the energy of the HOMO, the ionization energy is the energy required to remove an electron from the molecule.
Electron Affinity (EA): Approximated by the energy of the LUMO, the electron affinity is the energy released when an electron is added to the molecule.
Electrophilicity Index (ω): This global reactivity descriptor, calculated from the ionization energy and electron affinity, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Studies on similar molecules have used this index to compare reactivity. researchgate.net
Table 3: Calculated Electronic Properties of 5-Bromo-2-methoxyaniline Note: This data is illustrative of typical DFT calculation results and is presented for educational purposes.
| Electronic Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Band Gap | 4.90 |
| Ionization Energy (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
These theoretical calculations provide a detailed understanding of the electronic structure and reactivity of this compound, guiding further experimental studies and the design of new chemical transformations.
Applications of 5 Bromo 2 Methoxyaniline Hydrochloride in Synthetic Chemistry and Materials Science
Role as a Key Synthetic Intermediate for Complex Organic Molecules
5-Bromo-2-methoxyaniline (B1307452) hydrochloride serves as a versatile and crucial starting material in the multi-step synthesis of a variety of complex organic molecules. Its distinct substitution pattern, featuring an amine, a methoxy (B1213986) group, and a bromine atom on the benzene (B151609) ring, provides multiple reactive sites for chemists to build molecular complexity. The amine group can be readily transformed into other functional groups or used as a nucleophile, the methoxy group influences the electronic properties and orientation of subsequent reactions, and the bromine atom is an excellent handle for cross-coupling reactions or further functionalization.
Synthesis of Heterocyclic Compounds (e.g., Quinoline (B57606), Pyrazole (B372694), Indole (B1671886), Benzotriazole (B28993) Derivatives)
The structural framework of 5-bromo-2-methoxyaniline is a valuable precursor for constructing various heterocyclic ring systems, which are core components of many pharmaceuticals and functional materials.
Quinoline Derivatives: The synthesis of quinoline rings often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds followed by cyclization. For instance, the Skraup synthesis utilizes the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. While specific examples starting directly from 5-bromo-2-methoxyaniline are not extensively detailed in the provided search results, analogous syntheses using substituted anilines like 3-bromo-5-methoxyaniline (B176949) to produce bromo-methoxyquinolines suggest its utility in similar reaction pathways. google.com The Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, represents another viable route where 5-bromo-2-methoxyaniline could serve as the aniline component to generate highly substituted quinoline scaffolds. wikipedia.org
Pyrazole Derivatives: A documented application of 5-bromo-2-methoxyaniline is in the synthesis of N-aryl-5-methylpyrazoles. nih.gov In a continuous-flow process, 5-bromo-2-methoxyaniline undergoes diazotization followed by reduction to generate the corresponding hydrazine (B178648) derivative. This intermediate then reacts with (E)-4-(dimethylamino)but-3-en-2-one in a Knorr cyclocondensation reaction to yield the target pyrazole. nih.gov This method highlights the transformation of the aniline group into a hydrazine, which is a key step for building the pyrazole ring.
| Starting Material | Reaction Type | Key Intermediate | Product | Yield |
| 5-Bromo-2-methoxyaniline | Diazotization, Reduction, Knorr Cyclocondensation | Hydrazine derivative | N-(5-bromo-2-methoxyphenyl)-5-methylpyrazole | 51% |
Indole Derivatives: The synthesis of indoles can be achieved through various methods, many of which utilize aniline derivatives. While direct synthesis from 5-bromo-2-methoxyaniline is not explicitly described, the general strategies for indole synthesis, such as the Fischer, Bischler, and Larock syntheses, often rely on precursors derived from anilines. nih.gov The presence of the bromine atom at the 5-position of the aniline is particularly useful, as 5-bromoindoles are themselves important intermediates for creating more complex molecules, such as 5-cyano indole, via reactions with reagents like cuprous cyanide. designer-drug.com
Benzotriazole Derivatives: Benzotriazoles are typically synthesized by the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in an acidic medium. gsconlinepress.com This process involves the diazotization of one amino group followed by intramolecular cyclization onto the other. To be used as a precursor for a benzotriazole, 5-bromo-2-methoxyaniline would first need to be converted into a substituted o-phenylenediamine, for example, by introducing a nitro group ortho to the existing amine and subsequent reduction. The resulting diamine could then undergo cyclization to form the benzotriazole ring.
Preparation of N-Phenylamides of Nicotinic Acid Derivatives
In the field of medicinal and agricultural chemistry, N-phenylamides of nicotinic acid are of significant interest. Research has demonstrated the synthesis of a series of N-phenylamides of 5-bromo-6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid. uark.eduuark.edu The general method involves converting the nicotinic acid to its acid chloride, which then reacts with an appropriately substituted aniline to form the amide bond. uark.edu Although 5-bromo-2-methoxyaniline is not one of the thirty specific new compounds listed in the study, the research utilized a range of anilines, including methoxyanilines. uark.edu This establishes a clear synthetic pathway where 5-bromo-2-methoxyaniline hydrochloride could be neutralized and used as the aniline nucleophile to produce novel N-(5-bromo-2-methoxyphenyl)nicotinamides.
| Acid Chloride Precursor | Amine Nucleophile | Product Class |
| 5-Bromo-6-chloronicotinoyl chloride | Substituted Anilines | N-(Substituted phenyl)-5-bromo-6-chloronicotinamides |
| 5-Bromo-2-chloronicotinoyl chloride | Substituted Anilines | N-(Substituted phenyl)-5-bromo-2-chloronicotinamides |
Precursor for Aniline-Based Triarylmethanes via Friedel-Crafts Reactions
Triarylmethanes (TRAMs) are a class of compounds with widespread applications, including as dyes and functional materials. thaiscience.info A common synthetic route to these molecules is the Friedel-Crafts reaction, which can involve the reaction of an electron-rich aromatic compound, such as a substituted aniline, with an aromatic aldehyde or a diarylmethanol under acidic conditions. thaiscience.inforesearchgate.net A modern approach utilizes Brønsted acidic ionic liquids as catalysts for the double Friedel-Crafts reaction between anilines and aldehydes to produce aniline-based triarylmethanes. rsc.org This methodology has been successfully applied to a broad range of anilines, including those with methoxy substituents. rsc.org Therefore, 5-bromo-2-methoxyaniline represents a suitable substrate for this reaction, where two equivalents would react with an aldehyde to form a symmetrical triarylmethane, incorporating the bromo- and methoxy-substituted rings into the final structure.
Contributions to Biologically Active Compound Synthesis
The unique electronic and structural features of this compound make it a valuable building block in the synthesis of molecules with potential therapeutic applications, particularly in the development of specific enzyme inhibitors.
Building Block for Epidermal Growth Factor Receptor Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous small-molecule inhibitors have been developed. mdpi.com Many of these inhibitors are based on heterocyclic scaffolds like quinazoline (B50416) or indole. nih.gov The synthesis of these inhibitors often requires substituted anilines as key starting materials. For example, the general synthesis of 4-anilinoquinazoline (B1210976) derivatives, a prominent class of EGFR inhibitors, involves the reaction of a substituted aniline with a quinazoline core. While a direct synthesis of a known EGFR inhibitor using 5-bromo-2-methoxyaniline was not found in the search results, the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has been explored for their potential as EGFR inhibitors. nih.gov This indicates that the bromo-substituted aniline moiety is relevant to the development of compounds targeting EGFR.
Preparation of Urolithin Derivatives and Melatonergic Ligands
Urolithin Derivatives:
Urolithins are metabolites produced by the human gut microbiota from ellagitannins and have garnered interest for their potential health benefits. The synthesis of urolithin derivatives often involves the coupling of a substituted 2-bromobenzoic acid with a resorcinol (B1680541) derivative. While not a direct precursor, this compound can be considered a viable starting material for the synthesis of key intermediates. For instance, the aniline group can be converted into a carboxylic acid via a Sandmeyer-type reaction. This two-step process would involve diazotization of the aniline followed by cyanation and subsequent hydrolysis to yield 2-bromo-5-methoxybenzoic acid, a direct precursor for urolithin synthesis.
Melatonergic Ligands:
Melatonin (B1676174) receptor agonists are crucial for regulating circadian rhythms and treating sleep disorders. The development of novel melatonergic ligands often focuses on modifying the core indole structure of melatonin or creating entirely new scaffolds that mimic its interaction with MT1 and MT2 receptors. rsc.org Substituted anilines are valuable synthons in this area. This compound provides a scaffold that can be elaborated through various synthetic strategies. The amine group can be functionalized or used as a handle for building side chains, while the bromo-substituent allows for the introduction of diverse chemical moieties via cross-coupling reactions, enabling the synthesis of new classes of N-aryl melatonergic ligands.
Applications in Advanced Materials and Device Development
Role as an Intermediate for Organic Electroluminescent Devices (OLEDs)
Organic Light-Emitting Diodes (OLEDs) rely on multilayer structures composed of specialized organic molecules that facilitate charge transport and light emission. Hole-transporting materials (HTMs) are critical components, and many high-performance HTMs are complex aromatic amines. The synthesis of these materials frequently employs palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. nih.gov
This compound is an ideal building block for such syntheses. nih.gov Its aryl bromide functionality allows it to be coupled with various primary or secondary amines, while its own amine group can be used to react with other aryl halides. This dual reactivity enables its incorporation into the extended, conjugated π-systems characteristic of OLED materials. The methoxy substituent can also modulate the electronic properties (e.g., HOMO/LUMO levels) of the final molecule, which is a critical aspect of designing efficient OLED materials. uniss.it
Monomer in Conducting Polymer Synthesis (e.g., Poly(2-methoxyaniline) nanocomposites)
Conducting polymers, particularly those based on the polyaniline scaffold, are of significant interest for applications in electronics, sensors, and energy storage. The polymerization of aniline derivatives, typically through chemical or electrochemical oxidation, yields these materials. Research on the polymerization of the closely related 2-methoxyaniline has shown that its oxidation leads to the formation of both soluble oligomers and an insoluble polymer. nih.gov
Following this precedent, 5-Bromo-2-methoxyaniline can be polymerized to produce a bromo-functionalized poly(2-methoxyaniline). The presence of the bromine atom on the polymer backbone offers a significant advantage: it serves as a reactive handle for post-polymerization modification. This allows for the grafting of other molecules or nanoparticles onto the polymer chain via cross-coupling reactions, providing a straightforward route to the synthesis of advanced poly(2-methoxyaniline) nanocomposites with tailored properties.
Catalytic Applications and Precursor Roles
Precursor for Ligands in Metal-Catalyzed Transformations
The development of new ligands is paramount to advancing the field of metal-catalyzed cross-coupling. 5-Bromo-2-methoxyaniline is an excellent precursor for synthesizing sophisticated ligands due to its multiple reactive sites. The bromo-substituent is readily employed in classic cross-coupling reactions, while the amine group offers a site for further derivatization.
For example, the Buchwald-Hartwig amination can be used to couple the amine of 5-bromo-2-methoxyaniline with an aryl halide containing a phosphine (B1218219) group, or conversely, to couple the bromo-position with an amino-phosphine. This flexibility allows for the construction of bidentate (P,N) or other polydentate ligands that are crucial for creating highly active and selective metal catalysts. The compound's utility in various palladium-catalyzed cross-coupling reactions makes it a valuable platform for ligand development. nbinno.com
Table 1: Potential Cross-Coupling Reactions Utilizing 5-Bromo-2-methoxyaniline
| Reaction Name | Role of 5-Bromo-2-methoxyaniline | Coupling Partner | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Bromide | Amine | C-N |
| Suzuki-Miyaura Coupling | Aryl Bromide | Boronic Acid/Ester | C-C |
| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | C-C (sp) |
| Heck Reaction | Aryl Bromide | Alkene | C-C (sp²) |
Involvement in Organocatalytic Systems
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. Chiral primary amines and their derivatives, in particular, have been developed as highly effective asymmetric organocatalysts. rsc.org They typically operate by forming chiral enamines or iminium ions with substrates. acs.org
While there is no direct documentation of this compound itself acting as an organocatalyst, its aniline scaffold is a common feature in many organocatalyst designs. researchgate.net The compound serves as a valuable starting material for the synthesis of more complex chiral organocatalysts. The amine can be derivatized to introduce chiral auxiliaries, and the aryl ring can be further functionalized via its bromo-substituent to create catalysts with specific steric and electronic properties for advanced asymmetric transformations.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-5-methoxybenzoic acid |
| Resorcinol |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of halogenated anilines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. google.comuva.nl The future of synthesizing 5-Bromo-2-methoxyaniline (B1307452) hydrochloride is increasingly geared towards the principles of green and sustainable chemistry. chemistryjournals.netrsc.org Research in this area is focused on several key objectives: improving atom economy, utilizing renewable feedstocks, employing safer solvents, and developing energy-efficient reaction pathways. chemistryjournals.net
One promising direction is the development of catalytic systems that enable more direct and selective functionalization. For instance, palladium-catalyzed C-H olefination has been shown to be a powerful method for the para-selective functionalization of aniline (B41778) derivatives, offering a more efficient alternative to traditional multi-step methods. uva.nl Future work could adapt such methodologies for the specific synthesis of 5-Bromo-2-methoxyaniline hydrochloride, potentially starting from more accessible precursors. Another area of exploration is the use of flow chemistry, which offers precise control over reaction conditions, improved safety, and scalability, aligning well with green chemistry principles. rsc.org Furthermore, developing synthetic routes from renewable bio-based feedstocks, such as converting cyclohexanones derived from biomass into substituted anilines, represents a long-term goal for sustainability. researchgate.netbohrium.comgithubusercontent.com
| Synthetic Strategy | Principle | Potential Advantage | Reference |
| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds. | Reduces the number of synthetic steps, improving efficiency and reducing waste. | uva.nl |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, scalability, and precise control over reaction parameters. | rsc.org |
| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. | chemistryjournals.net |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of petrochemicals. | Reduces reliance on fossil fuels and promotes a circular economy. | researchgate.netgithubusercontent.com |
| Green Bromination | Using safer brominating agents and environmentally benign conditions. | Avoids the use of hazardous elemental bromine and reduces toxic byproducts. | chemrxiv.org |
Exploration of Undiscovered Reactivity Profiles and Transformation Pathways
The reactivity of this compound is largely dictated by its three key functional groups: the primary amine, the methoxy (B1213986) group, and the bromine atom on the aromatic ring. The electron-donating amino and methoxy groups strongly activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com However, this high reactivity can be difficult to control, often leading to multiple substitutions. libretexts.org
Future research will likely focus on harnessing this inherent reactivity with greater precision and exploring novel transformation pathways. This includes:
Selective Functionalization: Developing new catalysts and protecting group strategies to precisely control electrophilic substitution reactions, allowing for the synthesis of specific isomers that are currently difficult to access.
Cross-Coupling Reactions: While the bromine atom can be replaced via nucleophilic aromatic substitution, its true potential lies in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Future studies will undoubtedly explore a wider range of coupling partners to construct complex molecular architectures, transforming the compound from a simple intermediate into a key building block for advanced materials and pharmaceuticals.
Oxidative Reactions: The oxidation of substituted anilines is a complex process influenced by the nature of the substituents. nih.gov A deeper investigation into the electrochemical oxidation of this compound could reveal pathways to novel polymers or electroactive materials. Kinetic studies and structure-reactivity relationship analyses will be crucial in understanding and controlling these transformations. nih.govresearchgate.net
Radical Chemistry: Investigating the reactivity of aniline radical cations could open up new avenues for C-N bond formation and other unique transformations not accessible through traditional ionic pathways. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. For this compound, advanced computational modeling offers a powerful approach to predict its behavior and guide experimental work. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and properties of substituted aromatic compounds. researchgate.netbanglajol.infotci-thaijo.org
Future computational studies are expected to focus on:
Reactivity Prediction: Using DFT to calculate global and local reactivity descriptors (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential, Fukui functions) can provide profound insights into the molecule's reactivity. researchgate.netbanglajol.infodntb.gov.ua This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack, thereby designing more selective and efficient reactions.
Mechanism Elucidation: Computational modeling can be used to map out entire reaction pathways, calculate transition state energies, and provide a detailed understanding of reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and catalyst design.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Metabolism Relationship (QSMR) models can predict the physicochemical properties and metabolic fate of the compound and its derivatives. nih.govresearchgate.net This is particularly important in the early stages of drug discovery, where properties like solubility, bioavailability, and potential toxicity can be estimated before synthesis. cresset-group.comnih.gov
Spectroscopic Analysis: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis), which aids in the structural characterization of new derivatives synthesized from this compound.
| Computational Method | Application Area | Predicted Information | Reference |
| Density Functional Theory (DFT) | Reactivity & Structural Analysis | HOMO/LUMO energies, charge distribution, bond lengths, vibrational frequencies. | researchgate.nettci-thaijo.org |
| QSPR/QSMR Models | Property Prediction | Physicochemical properties (pKa, solubility), metabolic pathways. | nih.govresearchgate.net |
| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with biological targets. | cresset-group.com |
| Reaction Pathway Modeling | Synthetic Route Design | Transition state energies, reaction kinetics, and mechanistic insights. | acs.org |
Expansion of Applications in Diverse Scientific and Technological Disciplines
While currently valued as a synthetic intermediate, the future for this compound lies in its potential as a core structural motif in a variety of advanced applications. Its inherent chemical functionalities make it an attractive building block beyond its traditional use.
Emerging areas of application include:
Medicinal Chemistry: Substituted anilines are ubiquitous in pharmaceuticals. researchgate.netresearchgate.net The 5-Bromo-2-methoxyaniline scaffold can be elaborated to create novel drug candidates. For example, aniline pyrimidine (B1678525) derivatives have been developed as potent dual Mer/c-Met kinase inhibitors for cancer therapy. mdpi.com The specific substitution pattern of this compound could be exploited to fine-tune the pharmacological properties of new therapeutic agents.
Materials Science: The electronic properties of the substituted aniline ring make it a candidate for use in organic electronic materials. Derivatives could be synthesized and polymerized to create conductive polymers or organic light-emitting diodes (OLEDs), where the methoxy and bromo substituents can be used to tune the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material. rsc.org
Agrochemicals: Aromatic amines are core components of many herbicides, fungicides, and pesticides. researchgate.netchemicalbook.com The unique electronic and steric properties imparted by the bromo and methoxy groups could be leveraged to design new agrochemicals with improved efficacy and novel modes of action.
Chemical Sensors: Polyaniline and its derivatives are known for their use in chemical sensors due to changes in their conductivity upon exposure to various analytes. rsc.org Novel polymers derived from this compound could be developed for the selective detection of specific chemicals, including environmental pollutants or industrial gases.
The continued exploration of this compound, driven by advances in sustainable synthesis, a deeper understanding of its reactivity, predictive computational modeling, and an innovative approach to its application, will ensure its place as a valuable compound in the landscape of modern chemical science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-2-methoxyaniline hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via bromination of 2-methoxyaniline derivatives, followed by hydrochloride salt formation. For purity >95%, recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Purity validation via HPLC with UV detection at 254 nm ensures consistency .
Q. How should researchers characterize this compound’s structural integrity?
- Methodology : Employ a combination of - and -NMR to confirm aromatic substitution patterns and methoxy/bromo functional groups. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., expected [M+H] peak at m/z 239.5 for CHBrClNO). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 35.25%, H: 3.80%) .
Q. What are the critical safety considerations for handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom at the para-position to the methoxy group enables Suzuki-Miyaura couplings with arylboronic acids. Optimize conditions using Pd(PPh) (2 mol%) in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Compare yields with analogous chloro or iodo derivatives to assess electronic effects .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodology : Systematic solubility testing in solvents (e.g., DMSO, acetone, THF) under controlled temperatures (25°C vs. 40°C) using UV-Vis spectroscopy. For discrepancies, analyze crystallinity via XRD and assess hydrate formation using TGA-DSC. Purity thresholds (>95% vs. <90%) may explain variability .
Q. How can surface adsorption properties be studied for indoor air chemistry applications?
- Methodology : Use quartz crystal microbalance (QCM) to measure adsorption on model surfaces (e.g., silica, cellulose) under controlled humidity. Pair with ToF-SIMS or AFM to map molecular interactions. Compare with computational models (DFT) to predict binding energies and environmental persistence .
Q. What advanced techniques elucidate degradation pathways under oxidative stress?
- Methodology : Expose the compound to ozone or hydroxyl radicals in a flow reactor. Analyze degradation products via LC-HRMS and propose pathways using isotopic labeling (-HO). Kinetic studies (UV-Vis or FTIR) quantify degradation rates, while toxicity assays (e.g., Daphnia magna) assess ecological impact .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis & Purification | Column chromatography, HPLC | Solvent polarity, gradient elution |
| Structural Analysis | NMR, ESI-MS, XRD | Deuterated solvents, crystallinity |
| Reactivity Studies | Suzuki coupling, TLC monitoring | Catalyst loading, temperature optimization |
| Environmental Behavior | QCM, ToF-SIMS, DFT simulations | Surface roughness, humidity control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
